3-Bromo-4-fluoro-5-hydroxybenzonitrile is an organic compound with the molecular formula . This compound features a benzonitrile core with bromine, fluorine, and hydroxyl functional groups, making it a halogenated derivative of benzonitrile. The presence of these functional groups often imparts unique chemical properties and potential biological activities, which are of interest in various scientific fields.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where detailed information about its synthesis, properties, and applications can be found .
3-Bromo-4-fluoro-5-hydroxybenzonitrile belongs to the class of organic compounds known as benzonitriles. It is characterized by the presence of halogen substituents and a hydroxyl group, which classify it as a halogenated aromatic compound. Such compounds are often studied for their reactivity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of 3-Bromo-4-fluoro-5-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a hydroxybenzonitrile precursor. The reaction conditions usually require controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring.
The molecular structure of 3-Bromo-4-fluoro-5-hydroxybenzonitrile can be represented by its canonical SMILES notation: C1=C(C=C(C(=C1O)F)Br)C#N. This notation indicates the arrangement of atoms within the molecule, highlighting the positions of the bromine, fluorine, and hydroxyl groups relative to the benzonitrile framework.
3-Bromo-4-fluoro-5-hydroxybenzonitrile can undergo various chemical reactions:
Common reagents for these reactions include:
While specific pharmacokinetic data (such as bioavailability and half-life) are not well-documented, preliminary studies suggest that this compound may influence enzyme activity and cell signaling pathways due to its structural characteristics .
The physical properties of 3-Bromo-4-fluoro-5-hydroxybenzonitrile include:
The chemical properties include:
3-Bromo-4-fluoro-5-hydroxybenzonitrile has several applications in scientific research:
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8